molecular formula C15H24O B216557 Humulene epoxide II CAS No. 19888-34-7

Humulene epoxide II

Cat. No.: B216557
CAS No.: 19888-34-7
M. Wt: 220.35 g/mol
InChI Key: QTGAEXCCAPTGLB-RWRNEBBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Humulene epoxide II is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including synthetic chemistry, pharmaceuticals, and materials science. Its structure includes multiple double bonds and a distinctive oxabicyclo framework, which contributes to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Humulene epoxide II typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the bicyclic core of the compound. This reaction involves a diene and a dienophile under controlled temperature and pressure conditions to yield the desired bicyclic structure. Subsequent steps may include selective hydrogenation, oxidation, and functional group modifications to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification processes such as chromatography and recrystallization are essential to obtain high-purity this compound suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Humulene epoxide II undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds into single bonds, altering the compound’s reactivity.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule, providing new functional groups for further chemical modifications.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under mild heating conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst at room temperature and atmospheric pressure.

    Substitution: Bromine in carbon tetrachloride solvent under UV light irradiation.

Major Products Formed

    Oxidation: Formation of epoxides or ketones.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Humulene epoxide II has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Humulene epoxide II involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. Additionally, the presence of multiple double bonds and functional groups enables it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Humulene epoxide II: shares similarities with other bicyclic compounds, such as norbornene and bicyclo[2.2.1]heptane, which also feature rigid ring structures and multiple double bonds.

    Norbornene: Known for its use in ring-opening metathesis polymerization (ROMP) to produce polymers with unique properties.

    Bicyclo[2.2.1]heptane: Utilized in organic synthesis as a precursor to various chemical compounds.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer distinct reactivity and potential applications

Properties

CAS No.

19888-34-7

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(1R,3E,7E,11S)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene

InChI

InChI=1S/C15H24O/c1-12-6-7-13-15(4,16-13)10-5-9-14(2,3)11-8-12/h5,8-9,13H,6-7,10-11H2,1-4H3/b9-5+,12-8+/t13-,15+/m0/s1

InChI Key

QTGAEXCCAPTGLB-RWRNEBBCSA-N

SMILES

CC1=CCC(C=CCC2(C(O2)CC1)C)(C)C

Isomeric SMILES

C/C/1=C\CC(/C=C/C[C@@]2([C@@H](O2)CC1)C)(C)C

Canonical SMILES

CC1=CCC(C=CCC2(C(O2)CC1)C)(C)C

Appearance

Oil

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Humulene epoxide II
Reactant of Route 2
Humulene epoxide II
Reactant of Route 3
Humulene epoxide II
Reactant of Route 4
Humulene epoxide II
Reactant of Route 5
Humulene epoxide II
Reactant of Route 6
Humulene epoxide II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.